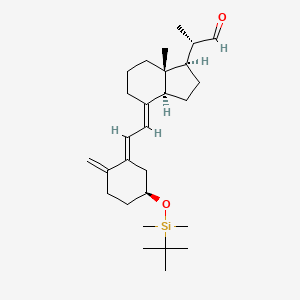
(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propanal, also known as this compound, is a useful research compound. Its molecular formula is C28H46O2Si and its molecular weight is 442.759. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propanal is a complex organic compound with potential biological significance. Its structure suggests it may interact with various biological pathways, particularly in relation to cancer treatment and cellular activity modulation.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C34H60O3SI2 |
| Molecular Weight | 573.02 g/mol |
| Boiling Point | 572.7 ± 50.0 °C (Predicted) |
| Density | 0.96 ± 0.1 g/cm³ (Predicted) |
| Solubility | Soluble in dichloromethane |
| pKa | 14.97 ± 0.10 (Predicted) |
| Color | White |
Biological Activity Overview
Research indicates that this compound may serve as an intermediate in the synthesis of biologically active molecules, including vitamin D receptor antagonists like ZK 159222. Such compounds have been shown to exhibit significant antiproliferative activities against various cancer cell lines.
Antiproliferative Activity
In studies examining the antiproliferative effects of structurally related compounds, it was found that derivatives similar to (S)-2-((1R,3aS,7aR,E)-4-((E)-2-...) demonstrated varying degrees of potency against cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
Case Study: Antiproliferative Testing
A comparative study highlighted the IC50 values of several related compounds:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 3a | A549 | 1.1 |
| Compound 3b | A549 | 3.3 |
| Compound 4 | MCF-7 | 998 |
These results suggest that modifications in the side chains significantly influence the biological activity of these compounds.
The mechanism by which these compounds exert their effects is believed to involve disruption of microtubule dynamics, similar to established antitumor agents like epothilones. The presence of specific functional groups and stereochemistry appears critical for binding affinity and biological efficacy.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (S)-2-((1R,3aS,7aR,E)-4-((E)-2-(...) involves multi-step organic reactions that incorporate silyl protective groups to enhance stability and facilitate further modifications. The SAR studies indicate that structural variations can lead to significant changes in biological activity.
Eigenschaften
IUPAC Name |
(2S)-2-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O2Si/c1-20-11-14-24(30-31(7,8)27(3,4)5)18-23(20)13-12-22-10-9-17-28(6)25(21(2)19-29)15-16-26(22)28/h12-13,19,21,24-26H,1,9-11,14-18H2,2-8H3/b22-12+,23-13+/t21-,24+,25-,26+,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKALELHKCOBRT-JMMKEDKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














